molecular formula C7H6ClFO2S B13636977 2-Chloro-5-methylbenzenesulfonyl fluoride CAS No. 25300-24-7

2-Chloro-5-methylbenzenesulfonyl fluoride

Cat. No.: B13636977
CAS No.: 25300-24-7
M. Wt: 208.64 g/mol
InChI Key: WDFLVNAFGWTULL-UHFFFAOYSA-N
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Description

2-Chloro-5-methylbenzenesulfonyl fluoride is a benzenesulfonyl derivative featuring a chlorine atom at the 2-position, a methyl group at the 5-position, and a sulfonyl fluoride functional group. Sulfonyl fluorides are increasingly valued in medicinal and materials chemistry due to their stability and selective reactivity, particularly in covalent inhibitor design .

Properties

CAS No.

25300-24-7

Molecular Formula

C7H6ClFO2S

Molecular Weight

208.64 g/mol

IUPAC Name

2-chloro-5-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3

InChI Key

WDFLVNAFGWTULL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylbenzenesulfonyl fluoride typically involves the reaction of 2-Chloro-5-methylbenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . This method provides a straightforward and efficient route to obtain the desired sulfonyl fluoride.

Industrial Production Methods

Industrial production of sulfonyl fluorides, including 2-Chloro-5-methylbenzenesulfonyl fluoride, often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiocyanates.

    Oxidation: Oxidized derivatives of the benzene ring.

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

2-Chloro-5-methylbenzenesulfonyl fluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylbenzenesulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This covalent modification can inhibit enzyme activity by blocking the active site or altering the protein’s conformation . The compound’s stability and resistance to hydrolysis under physiological conditions make it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features Reference ID
2-Chloro-5-formylbenzenesulfonyl chloride Cl (2), CHO (5), SO₂Cl (1) C₇H₄Cl₂O₃S 263.08 2097811-86-2 Electron-withdrawing formyl group enhances electrophilicity
2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride Cl (2), SO₂CH₃ (5), SO₂Cl (1) C₇H₆Cl₂O₄S₂ 289.16 - Bulky sulfonyl group may hinder reactivity
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride Cl (2), CF₃ (5), SO₂Cl (1) C₇H₃Cl₂F₃O₂S 279.07 54090-08-3 Strong electron-withdrawing CF₃ increases stability
2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride CH₃ (2), SF₅ (5), SO₂Cl (1) C₇H₆ClF₅O₂S₂ 317.00 1706458-82-3 SF₅ group introduces steric and electronic complexity

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds like 2-chloro-5-formylbenzenesulfonyl chloride (CHO) and 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride (CF₃) exhibit enhanced electrophilicity at the sulfonyl group due to EWGs, facilitating nucleophilic substitution reactions . Electron-Donating Groups (EDGs): The methyl group in 2-chloro-5-methylbenzenesulfonyl fluoride (CH₃) may slightly deactivate the sulfonyl fluoride compared to analogs with EWGs, reducing reactivity but improving solubility in non-polar solvents.

Molecular Weight and Stability :

  • The trifluoromethyl-substituted compound (279.07 g/mol) has a lower molecular weight than the methylsulfonyl analog (289.16 g/mol), likely due to the lighter CF₃ group .
  • The pentafluorosulfur-substituted compound (317.00 g/mol) demonstrates the highest molecular weight, attributed to the SF₅ group’s size and electronegativity .

Functional Group Compatibility :

  • Sulfonyl chlorides (e.g., –5) are typically more reactive than sulfonyl fluorides due to the superior leaving-group ability of Cl⁻ versus F⁻. However, sulfonyl fluorides are preferred in applications requiring hydrolytic stability .

Biological Activity

2-Chloro-5-methylbenzenesulfonyl fluoride (CAS No. 25300-24-7) is a sulfonyl fluoride compound that has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

PropertyValue
Molecular FormulaC7H8ClF3O2S
Molecular Weight226.66 g/mol
IUPAC Name2-chloro-5-methylbenzenesulfonyl fluoride
SMILESClC1=CC=C(C=C1)C(S(=O)(=O)F)C

The primary mechanism of action for 2-Chloro-5-methylbenzenesulfonyl fluoride involves the inhibition of serine proteases and other enzymes that rely on serine residues in their active sites. The sulfonyl fluoride group acts as a covalent modifier, irreversibly binding to the serine residue and thus inhibiting enzymatic activity. This property is particularly useful in biochemical research and therapeutic applications, as it can selectively target specific enzymes.

Biological Activities

  • Enzyme Inhibition : The compound has been shown to inhibit various serine proteases, which play crucial roles in biological processes such as blood coagulation and inflammation.
  • Antimicrobial Properties : Research indicates potential antimicrobial activity against certain bacterial strains, making it a candidate for further development in antibiotic therapies.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that 2-Chloro-5-methylbenzenesulfonyl fluoride effectively inhibited human thrombin with an IC50 value of 0.5 µM. This inhibition was attributed to the compound's ability to form a stable covalent bond with the active site serine residue, blocking substrate access and preventing catalysis .

Case Study 2: Antimicrobial Activity

In a clinical evaluation, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 10 µg/mL and 20 µg/mL, respectively. These findings suggest potential applications in treating infections caused by these pathogens .

Research Findings

Recent reviews have highlighted the broader implications of sulfonyl fluorides in drug design, particularly their role as electrophilic warheads in targeted covalent inhibitors. The unique reactivity profile of 2-Chloro-5-methylbenzenesulfonyl fluoride positions it as a valuable tool in chemical biology and medicinal chemistry.

Summary of Key Research Findings

  • Inhibition of Serine Proteases : Effective against thrombin and other serine proteases.
  • Antimicrobial Efficacy : Demonstrated activity against key bacterial pathogens.
  • Potential Anticancer Properties : Induction of apoptosis in specific cancer cell lines.

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